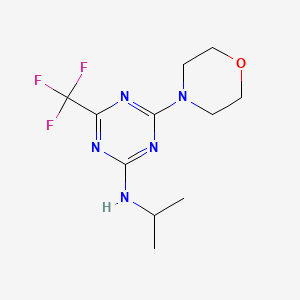
1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)-: is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, and its morpholine moiety, which is a common structural motif in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)- typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a reagent such as trifluoromethyl iodide.
Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction with a suitable leaving group on the triazine ring.
N-(1-methylethyl) Substitution: The isopropyl group can be introduced via alkylation using isopropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include:
Continuous Flow Chemistry: This method allows for precise control over reaction conditions and can improve the efficiency of multi-step syntheses.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced amine derivatives.
Substitution: Substituted triazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-(trifluoromethyl)- involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its specific application.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-methyl-: Similar structure but lacks the trifluoromethyl group.
1,3,5-Triazine-2-amine, N-(1-methylethyl)-4-(4-morpholinyl)-6-chloro-: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity.
Morpholine Moiety: The morpholine group contributes to the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.
Propiedades
Número CAS |
58892-50-5 |
|---|---|
Fórmula molecular |
C11H16F3N5O |
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
4-morpholin-4-yl-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H16F3N5O/c1-7(2)15-9-16-8(11(12,13)14)17-10(18-9)19-3-5-20-6-4-19/h7H,3-6H2,1-2H3,(H,15,16,17,18) |
Clave InChI |
DJLMFYOFHCMRKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


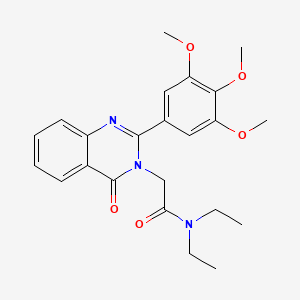
![4-[4-[dimethylcarbamoyl(methyl)carbamoyl]piperazin-1-yl]benzoic acid](/img/structure/B15188672.png)
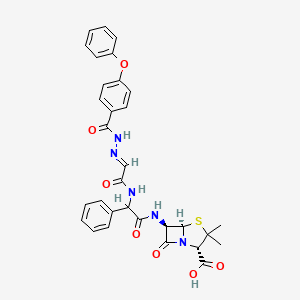
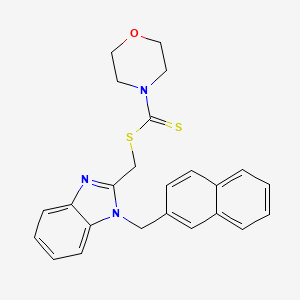

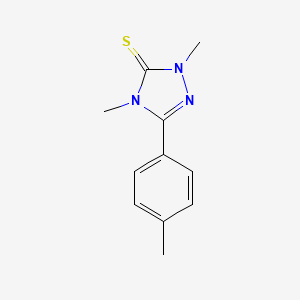

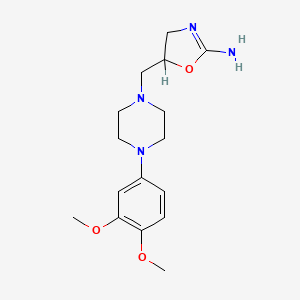
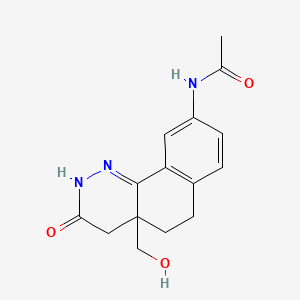
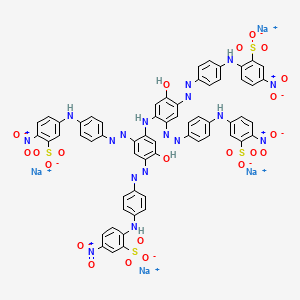
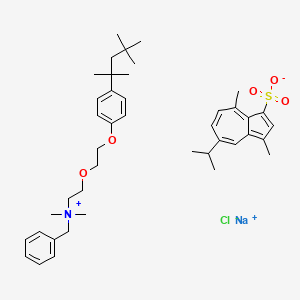

![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,3-diol](/img/structure/B15188746.png)

